molecular formula C14H12S B11949948 [(E)-2-(Phenylsulfanyl)ethenyl]benzene

[(E)-2-(Phenylsulfanyl)ethenyl]benzene

Cat. No.: B11949948
M. Wt: 212.31 g/mol
InChI Key: NCSYOCXYJXZCGQ-VAWYXSNFSA-N
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Description

{[(E)-2-phenylethenyl]thio}benzene is an organic compound that features a thioether linkage between a phenylethenyl group and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(E)-2-phenylethenyl]thio}benzene typically involves the reaction of a phenylethenyl halide with a thiol compound under basic conditions. One common method is the nucleophilic substitution reaction where the thiol group replaces the halide on the phenylethenyl group. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the thiol, making it a more reactive nucleophile.

Industrial Production Methods

Industrial production of {[(E)-2-phenylethenyl]thio}benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{[(E)-2-phenylethenyl]thio}benzene can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

{[(E)-2-phenylethenyl]thio}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of {[(E)-2-phenylethenyl]thio}benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thioether linkage can also undergo metabolic transformations, producing active metabolites that contribute to its overall effect.

Comparison with Similar Compounds

Similar Compounds

    Benzylthioethers: Compounds with a similar thioether linkage but different substituents on the benzene ring.

    Phenylethenyl derivatives: Compounds with variations in the substituents on the phenylethenyl group.

Uniqueness

{[(E)-2-phenylethenyl]thio}benzene is unique due to its specific combination of a phenylethenyl group and a thioether linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

[(E)-2-phenylethenyl]sulfanylbenzene

InChI

InChI=1S/C14H12S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-12H/b12-11+

InChI Key

NCSYOCXYJXZCGQ-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/SC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CSC2=CC=CC=C2

Origin of Product

United States

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